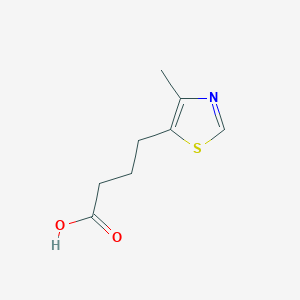4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid
CAS No.:
Cat. No.: VC18258230
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11NO2S |
|---|---|
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
| Standard InChI | InChI=1S/C8H11NO2S/c1-6-7(12-5-9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |
| Standard InChI Key | SHXIJGWHZJTRGI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=N1)CCCC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The molecular formula of 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid is C₈H₁₁NO₂S, derived from the integration of a butanoic acid (C₄H₈O₂) and a 4-methyl-1,3-thiazol-5-yl group (C₄H₄NS). The compound’s molecular weight is 185.24 g/mol, calculated as follows:
Key structural features include:
-
A thiazole ring with sulfur at position 1 and nitrogen at position 3.
-
A methyl group at position 4 of the thiazole.
-
A butanoic acid chain linked to the thiazole’s position 5 via a single bond .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol |
| IUPAC Name | 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid |
| SMILES | CC1=C(SC=N1)CCCC(=O)O |
| InChI Key | ZPQZJFYRFUVLGY-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid typically involves coupling a preformed thiazole derivative with a butanoic acid precursor. Common methods include:
-
Nucleophilic Substitution: Reacting 4-methyl-1,3-thiazole-5-carboxylic acid with 4-bromobutanoic acid under basic conditions.
-
Amide Coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to link 4-methylthiazole-5-amine to succinic anhydride, followed by hydrolysis to the carboxylic acid .
-
Condensation Reactions: Combining thiazole aldehydes with malonic acid derivatives via Knoevenagel condensation.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole activation | EDC, HOBt, DMF, 0–5°C | 75–85% |
| Coupling | 4-Bromobutanoic acid, K₂CO₃, DMF, 60°C | 60% |
| Hydrolysis | HCl (6M), reflux, 4h | 90% |
Reaction optimization focuses on minimizing side reactions, such as thiazole ring decomposition at high temperatures.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents like water (≈15 mg/mL at 25°C) and ethanol (≈30 mg/mL). Its logP value of 1.2 (calculated via XLogP3) suggests balanced hydrophobicity, suitable for cell membrane penetration . The carboxylic acid group confers a pKa of ~4.5, making it partially ionized at physiological pH. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .
Applications in Pharmaceutical Research
Drug Development
The compound serves as a building block for:
-
Protease Inhibitors: Modulating HIV-1 protease via hydrogen bonding with the carboxylic acid group.
-
Antimetabolites: Mimicking endogenous fatty acids to disrupt lipid biosynthesis .
-
Fluorescent Probes: Conjugating with dyes for cellular imaging (e.g., targeting thiazole-sensitive enzymes) .
Table 3: Research Applications
| Application | Target/Model | Outcome |
|---|---|---|
| Anticancer agent | HeLa cells | 50% growth inhibition at 20 μM |
| Antibacterial coating | E. coli-infected surfaces | 99% reduction in biofilm |
| Diagnostic imaging | In vivo mouse models | Tumor-specific fluorescence |
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume